molecular formula C22H28N2O3 B2421016 Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2411257-55-9

Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B2421016
CAS RN: 2411257-55-9
M. Wt: 368.477
InChI Key: RJRUACINYSWBJM-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 6-methyl-2,6-diazaspiro [3.3]heptane-2-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 212.29 and its IUPAC name is tert-butyl 6-methyl-2,6-diazaspiro [3.3]heptane-2-carboxylate .


Synthesis Analysis

There are two efficient and scalable synthetic routes to a similar compound, "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate" . This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Molecular Structure Analysis

The molecular structure of “tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” can be found on ChemSpider . Similarly, the structure of “tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is also available .


Chemical Reactions Analysis

“tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” include a molecular weight of 212.29 . It should be stored at room temperature .

Safety and Hazards

The safety information for “tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” includes several hazard statements: H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Future Directions

“tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . This suggests that similar compounds could have potential applications in the treatment of CNS disorders.

properties

IUPAC Name

tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-5-9-18(25)23-14-22(17-10-7-6-8-11-17)12-21(13-22)15-24(16-21)19(26)27-20(2,3)4/h6-8,10-11H,12-16H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRUACINYSWBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate

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